molecular formula C23H25FN2O3 B11146348 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11146348
M. Wt: 396.5 g/mol
InChI Key: NXVANTDDIIGCDD-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a fluoro-substituted indole core linked via an ethyl group to a tetrahydro-2H-pyran ring bearing a 4-methoxyphenyl substituent and a carboxamide functional group. Its design integrates key motifs:

  • Fluoroindole moiety: Enhances metabolic stability and binding affinity to hydrophobic pockets .
  • 4-Methoxyphenyl group: May influence solubility and intermolecular interactions (e.g., π-π stacking) .

Properties

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C23H25FN2O3/c1-28-19-5-2-17(3-6-19)23(9-12-29-13-10-23)22(27)25-11-8-16-15-26-21-7-4-18(24)14-20(16)21/h2-7,14-15,26H,8-13H2,1H3,(H,25,27)

InChI Key

NXVANTDDIIGCDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and ethyl groups.

The next step involves the formation of the tetrahydropyran ring. This can be achieved through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the tetrahydropyran ring. The final step involves the coupling of the indole derivative with the tetrahydropyran ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid, while reduction can yield indole-3-ethanol.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds with indole and tetrahydropyran moieties exhibit promising anticancer properties. The presence of the 5-fluoro group enhances the compound's potency against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with specific IC50 values indicating their effectiveness against different types of cancers, such as breast and lung cancer .

1.2 Neuropharmacology
The indole structure is associated with neuroactive properties. Compounds similar to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been investigated for their potential in treating neurological disorders, including anxiety and depression. The modulation of serotonin receptors by indole derivatives suggests a pathway for developing novel antidepressants .

1.3 Anticonvulsant Properties
Recent studies have explored the anticonvulsant effects of related compounds, indicating that modifications to the indole structure can enhance activity against picrotoxin-induced seizures. This suggests that this compound may also possess anticonvulsant properties, warranting further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key modifications and their effects on biological activity:

Modification Effect on Activity
Addition of FluorineIncreases potency against cancer cell lines
Methoxy Substitution on Phenyl RingEnhances neuroactive properties
Tetrahydropyran RingContributes to overall stability and bioavailability

Case Studies

3.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549), with an IC50 value of 23.30 µM. The study highlighted the importance of the methoxy group in enhancing selective cytotoxicity .

3.2 Case Study: Neuropharmacological Effects
In a clinical trial assessing the effects of indole derivatives on depression, compounds structurally related to this compound showed improved mood regulation in subjects, suggesting potential therapeutic applications in psychiatric disorders .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Containing Derivatives

Compound from :
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide shares the 5-fluoroindole-ethyl backbone but replaces the tetrahydro-2H-pyran-4-carboxamide with a coumarin-propanamide group.

  • Key differences :
    • Coumarin vs. pyran : The coumarin system introduces a planar, conjugated structure, which may alter bioavailability and redox properties compared to the saturated pyran ring .
    • Substituent positioning : The 7-methoxy-4-methyl group on coumarin could reduce steric hindrance compared to the 4-methoxyphenyl group on the pyran ring.

Tetrahydro-2H-Pyran Derivatives

Example 62 (): 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one features a tetrahydro-2H-pyran-derived chromenone system.

  • Key differences: Heterocyclic fusion: The pyran is fused into a chromenone scaffold, increasing rigidity and π-electron density, which may enhance DNA intercalation or kinase inhibition . Functional groups: The amino-pyrazolo-pyrimidine substituent contrasts with the carboxamide in the target compound, suggesting divergent target profiles.

Atorvastatin d-Lactone () :
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-2-(1-methylethyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide contains a pyran ring with a lactone group.

  • Key differences :
    • Lactone vs. carboxamide : The lactone functionality in Atorvastatin derivatives is critical for HMG-CoA reductase inhibition, while the carboxamide in the target compound may favor hydrogen bonding with receptors .

Methoxyphenyl-Containing Compounds

Compounds 36–39 () :
These proline-based antagonists feature 4-methoxyphenyl groups attached to pyrrolidine carboxamides.

  • Key differences: Core structure: Pyrrolidine vs. pyran rings result in distinct conformational dynamics. Substituent effects: The 2-chlorophenylmethyl group in ’s compounds introduces electron-withdrawing effects absent in the target compound’s 4-methoxyphenyl group.

Discussion of Key Findings

  • Synthetic Accessibility : The target compound’s tetrahydro-2H-pyran core may require multi-step synthesis similar to Example 62 (), which reported a 46% yield using Suzuki coupling . By contrast, pyrrolidine derivatives () achieved higher yields (35–73%) via reductive amination, suggesting ring saturation impacts reaction efficiency .
  • Metabolic Considerations : The 4-methoxyphenyl group in the target compound may confer slower hepatic clearance compared to electron-deficient substituents (e.g., trifluoromethyl in ’s Compound 36) .
  • Target Selectivity : The fluoroindole moiety is shared with ’s coumarin derivative, but the pyran ring’s rigidity could reduce off-target effects compared to flexible pyrrolidines .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is an indole-derived compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, focusing on its anticancer, neuroprotective, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An indole ring with a fluorine substitution at the 5-position.
  • A tetrahydropyran moiety linked to a methoxyphenyl group.

This unique arrangement is hypothesized to contribute to its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHeLa10
Compound BMCF715
This compoundA54912

In a study assessing the structure-activity relationship (SAR), it was found that the presence of the methoxy group and fluorine substitution significantly enhanced the anticancer activity of related compounds .

2. Neuroprotective Effects

The neuroprotective properties of indole derivatives have been explored in various models of neurodegeneration. The compound has been shown to exhibit protective effects against oxidative stress-induced neuronal cell death.

Case Study: Neuroprotection in Animal Models
In a recent animal model study, administration of the compound resulted in a significant reduction in markers of oxidative stress and inflammation in brain tissues, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

3. Anti-inflammatory Activity

Indole-based compounds are also recognized for their anti-inflammatory properties. This compound has demonstrated inhibition of pro-inflammatory cytokines in vitro.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineConcentration (µM)Inhibition (%)Reference
TNF-alpha1070
IL-61065

The results indicate that this compound may offer therapeutic benefits in conditions characterized by chronic inflammation.

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